molecular formula C22H26FN7O2 B3009836 4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1049413-65-1

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Cat. No. B3009836
CAS RN: 1049413-65-1
M. Wt: 439.495
InChI Key: PHJGSVKATXOOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26FN7O2 and its molecular weight is 439.495. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Research has shown the synthesis of various piperazine derivatives for potential biological applications. For instance, new urea and thiourea derivatives of piperazine, synthesized for biological interest, demonstrated notable antiviral and antimicrobial activities. These findings highlight the versatility of piperazine derivatives in developing compounds with potential therapeutic applications (Reddy et al., 2013).
  • Similarly, synthesis of new carbon-11-labeled carboxamide derivatives, including piperazine structures, has been carried out for potential use as PET radioligands in imaging dopamine D3 receptors. Such developments indicate the relevance of piperazine derivatives in neuroimaging and the study of neurological disorders (Gao et al., 2008).

Structural and Chemical Analysis

  • The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been studied to understand the conformation and bonding characteristics of these molecules. Such structural analyses are crucial for the design of new compounds with specific biological activities (Faizi et al., 2016).

Drug Discovery and Development

  • Piperazine derivatives have been extensively used in drug discovery, particularly as inhibitors in various biological pathways. For example, the development of inhibitors targeting Mycobacterium tuberculosis GyrB, incorporating a piperazine unit, signifies the role of such derivatives in combating infectious diseases (Jeankumar et al., 2013).
  • Furthermore, the synthesis and evaluation of piperazine derivatives as antimicrobial agents have been a significant area of research. These studies contribute to the ongoing search for new and effective treatments against various microbial infections (Jadhav et al., 2017).

properties

IUPAC Name

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-2-32-20-9-7-19(8-10-20)30-21(25-26-27-30)16-28-11-13-29(14-12-28)22(31)24-15-17-3-5-18(23)6-4-17/h3-10H,2,11-16H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJGSVKATXOOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

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